1-[(2,5-Dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Overview
Description
The compound is a piperazine derivative with a trifluoromethylphenyl group and a dimethoxybenzyl group attached . Piperazine derivatives are often used in medicinal chemistry due to their versatility and the unique properties they confer to molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the trifluoromethylphenyl and dimethoxybenzyl groups . These groups could potentially influence the overall shape and electronic distribution of the molecule.Chemical Reactions Analysis
Trifluoromethyl groups are known to be involved in various chemical reactions, particularly in the context of pharmaceuticals, agrochemicals, and materials . The presence of this group in the compound could potentially influence its reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, the presence of the trifluoromethylphenyl and dimethoxybenzyl groups could potentially affect its solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial Properties
- A study by Jadhav et al. (2017) explored the synthesis of compounds related to 1-(2,5-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. These compounds exhibited moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).
Cardiotropic Activity
- Mokrov et al. (2019) synthesized a series of compounds, including variants of 1-(2,5-dimethoxybenzyl)piperazine, demonstrating significant antiarrhythmic activity in various models of cardiac arrhythmia. This highlights the potential use of such compounds in developing treatments for heart-related disorders (Mokrov et al., 2019).
Chemical Analysis and Designer Drug Study
- Almalghrabi et al. (2021) conducted a study focusing on the synthesis and analysis of N,N-disubstituted piperazines, including compounds with structures similar to 1-(2,5-dimethoxybenzyl)piperazine. The research provided insights into the properties of these compounds, useful in the identification and regulation of potential designer drugs (Almalghrabi et al., 2021).
Antioxidant Properties
- Desai et al. (2002) reported the synthesis of a compound related to 1-(2,5-dimethoxybenzyl)piperazine, exhibiting excellent thermal stability and comparable antioxidant activity. This compound's properties suggest its potential application in enhancing the longevity and efficacy of various products (Desai et al., 2002).
Anti-Malarial Activity
- Cunico et al. (2009) studied the structure and activity of certain piperazine derivatives, including those structurally related to 1-(2,5-dimethoxybenzyl)piperazine. They found these compounds to have anti-malarial activity, indicating their potential in developing new treatments for malaria (Cunico et al., 2009).
Insecticidal Properties
- Cai et al. (2010) explored using piperazine derivatives as a basis for new insecticides. Their research indicates that compounds structurally similar to 1-(2,5-dimethoxybenzyl)piperazine could be effective in controlling agricultural pests (Cai et al., 2010).
Future Directions
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O2/c1-26-18-6-7-19(27-2)15(12-18)14-24-8-10-25(11-9-24)17-5-3-4-16(13-17)20(21,22)23/h3-7,12-13H,8-11,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOPPTGNINABNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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